molecular formula C19H22N2O2 B3013870 N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide CAS No. 2411299-76-6

N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide

Cat. No.: B3013870
CAS No.: 2411299-76-6
M. Wt: 310.397
InChI Key: GGZBIBUNLHAFOJ-UHFFFAOYSA-N
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Description

N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide is an organic compound with the molecular formula C19H22N2O2 and a molecular weight of 310.397. This compound is characterized by the presence of a propoxyphenyl group, a pyridinylmethyl group, and a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide typically involves the following steps:

    Formation of the Propoxyphenylmethyl Intermediate: The initial step involves the reaction of 3-propoxybenzyl chloride with an appropriate base to form the 3-propoxybenzyl intermediate.

    Coupling with Pyridin-3-ylmethylamine: The intermediate is then reacted with pyridin-3-ylmethylamine under suitable conditions to form the desired product.

    Amidation Reaction: The final step involves the amidation of the intermediate with prop-2-enamide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide
  • N-[(3-Ethoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide
  • N-[(3-Butoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide

Uniqueness

N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

N-[(3-propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-11-23-18-9-5-7-16(12-18)14-21(19(22)4-2)15-17-8-6-10-20-13-17/h4-10,12-13H,2-3,11,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZBIBUNLHAFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CN(CC2=CN=CC=C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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